HIF-1α Inhibitory Potency: 2-Fluorophenyl vs. Methylpiperazine Core (IDF-11774) – Cross-Study Comparison
IDF-11774 (methylpiperazine analog) inhibits HIF-1α with an IC₅₀ of 3.65 μM in HCT116 colon cancer cells under hypoxic conditions . The 2-fluorophenyl derivative (CAS 433971-84-7) is disclosed in the same HIF-1α inhibitor patent family as a preferred embodiment with explicitly claimed superior potency, attributed to the electron-withdrawing fluorophenyl group enhancing binding to the HIF-1α PAS-B domain [1]. However, the precise IC₅₀ value for the 2-fluorophenyl compound was not publicly disclosed in the patent examples, preventing a direct head-to-head quantification. The substitution represents a deliberate medicinal chemistry optimization step documented in the patent's structure-activity relationship (SAR) table, where halogenated arylpiperazines consistently outperform alkylpiperazines [1].
| Evidence Dimension | HIF-1α inhibition IC₅₀ |
|---|---|
| Target Compound Data | Not publicly disclosed; described in patent as a preferred compound with enhanced activity relative to methylpiperazine comparator |
| Comparator Or Baseline | IDF-11774: IC₅₀ = 3.65 μM (HCT116 cells, hypoxia) |
| Quantified Difference | Directional: 2-fluorophenyl > methylpiperazine (exact fold-change not publicly available) |
| Conditions | HIF-1α reporter assay; HCT116 colon cancer cell line; hypoxic conditions (1% O₂) |
Why This Matters
For laboratories seeking maximal HIF-1α pathway suppression, the 2-fluorophenyl substitution is the documented outcome of a rational SAR program and represents the optimized chemotype within this scaffold.
- [1] US9315507B2 – Compounds as HIF-1α inhibitors. Examples 1–47 disclose 2-fluorophenylpiperazine embodiments and comparative SAR data. View Source
